

SCH772984 intraperitoneal administration

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SCH772984

Cat. No.: S548773

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Compound Profile

SCH772984 is a potent, ATP-competitive inhibitor of ERK1 and ERK2. A notable feature of its mechanism is the induction of a unique, novel binding pocket in ERK1/2, which is associated with **slow binding kinetics and prolonged on-target activity** [1]. Despite its promising in vitro profile, a major limitation noted in the Guide to Pharmacology (GtoPdb) is that **SCH772984 is not active in vivo**, as oral or intraperitoneal administration results in poor exposure levels [2].

In Vivo Efficacy via Intraperitoneal Administration

The table below summarizes key preclinical studies where **SCH772984** was administered via intraperitoneal (IP) injection to mouse models, demonstrating its antitumor potential despite pharmacokinetic limitations.

Cancer Model	Dosing Regimen	Reported Efficacy	Source/Reference
Melanoma (BRAF-mutant, BRAFi-resistant)	25-50 mg/kg, twice daily	Tumor growth inhibition; effective in models with innate or acquired resistance to BRAF inhibitors [3].	Morris et al., 2014 [3]
Pancreatic Cancer (Xenograft)	25 mg/kg, every 2 days for 14 days	Synergistic antitumor effect with Cucurbitacin B; significant growth inhibition of xenografts [4].	Wang et al., 2017 [4]

Cancer Model	Dosing Regimen	Reported Efficacy	Source/Reference
Sepsis Model (CLP-induced)	15 mg/kg, single dose at 1h post-CLP	Improved survival; reduced plasma Ccl2/Mcp1; downregulation of immune response pathways [5].	PMC8508766, 2021 [5]

Experimental Protocols for IP Administration

Based on the cited literature, here are detailed methodologies for using **SCH772984** in animal studies.

Protocol 1: Antitumor Efficacy in Xenograft Models

This protocol is adapted from studies on melanoma and pancreatic cancer [3] [4].

- **1. Compound Formulation**

- Prepare a solution of **SCH772984** in a vehicle suitable for intraperitoneal injection. Specific vehicle components were not detailed in the provided results.

- **2. Dosing Regimen**

- **Dosage:** 25 mg/kg to 50 mg/kg [3] [4].
- **Frequency:** Administer twice daily (BID) for melanoma models [3] or every two days for a total of 14 days for pancreatic cancer models [4].
- **Treatment Initiation:** Begin treatment when subcutaneous tumors reach a palpable size (e.g., approximately 100 mm³).

- **3. Efficacy Assessment**

- **Tumor Monitoring:** Measure tumor dimensions (length, width, height) 2-3 times per week using calipers. Calculate tumor volume using the formula: $(L \times W \times H)/2$ [3].
- **Biomarker Analysis:** Upon study completion, harvest tumor biopsies for Western blot analysis to confirm target engagement (e.g., reduction in pERK1/2 and pRSK levels) [3].

Protocol 2: Therapeutic Intervention in Sepsis Models

This protocol is based on the study demonstrating the efficacy of **SCH772984** in a murine sepsis model [5].

- **1. Compound Formulation**

- Information on the specific formulation used for IP injection in the sepsis study was not detailed in the provided excerpt.

- **2. Dosing Regimen**

- **Dosage:** 15 mg/kg [5].
- **Frequency:** A single dose administered 1 hour after the induction of sepsis via cecal ligation and puncture (CLP).
- **Control:** Treat control animals with an equal volume of the vehicle.

- **3. Efficacy Assessment**

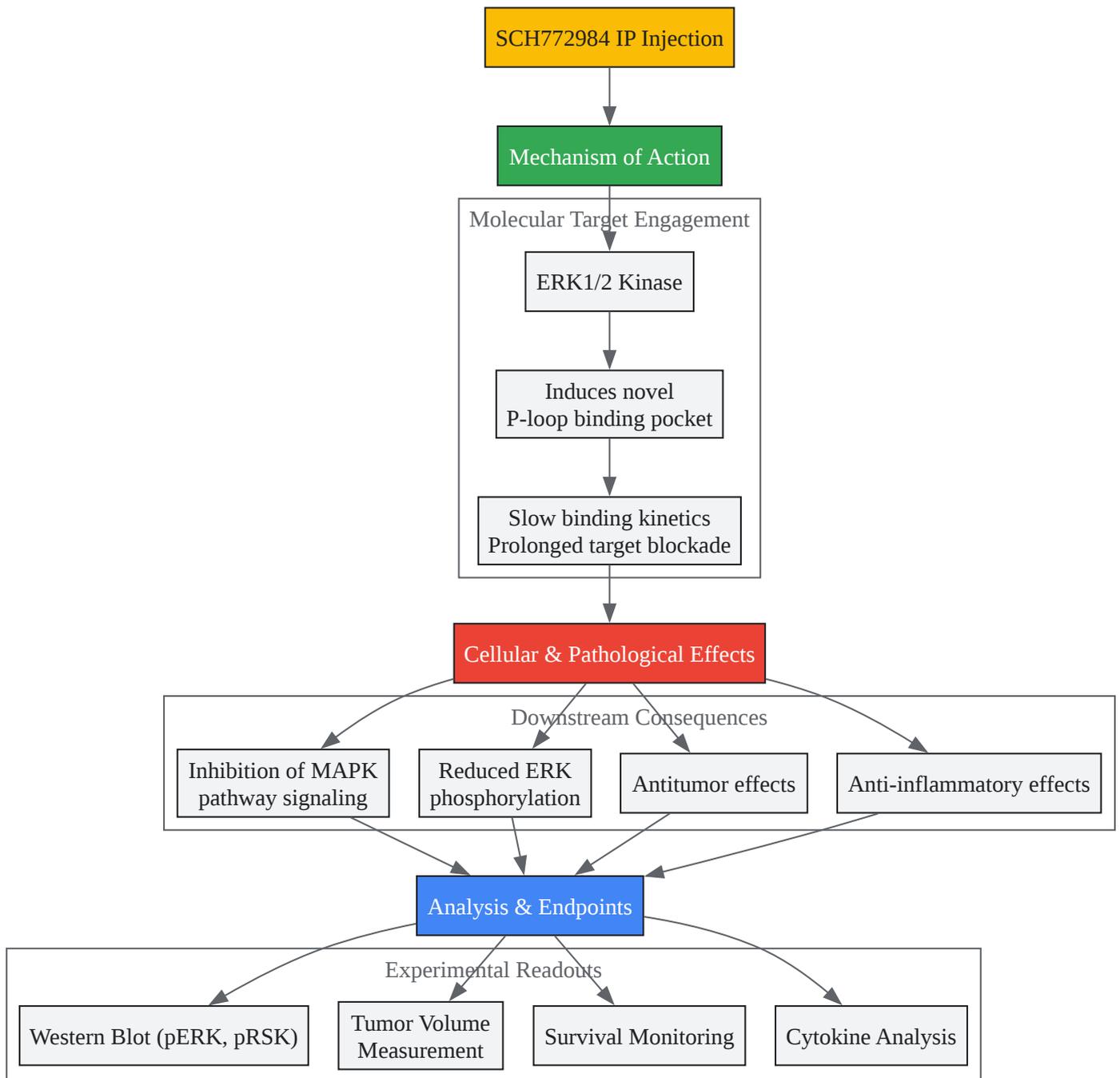
- **Primary Endpoint:** Monitor animal survival over time.
- **Secondary Endpoints:** Collect plasma at specified timepoints (e.g., 6h and 12h post-CLP) to measure cytokine levels (e.g., Ccl2/Mcp1). Harvest organs (kidney, lung, liver, heart) for transcriptomic analysis (e.g., RNA-seq) to investigate pathway modulation [5].

Key Considerations for Researchers

- **Pharmacokinetic Limitations:** Be aware that the primary literature states **SCH772984** has **poor in vivo exposure** following IP administration, which may limit its efficacy and requires careful experimental design [2].
- **Formulation:** The specific vehicle used for dissolving **SCH772984** in the cited IP studies is not provided in the search results. Researchers will need to optimize a stable and biocompatible formulation, often involving a mixture of DMSO, PEG, and saline or other standard vehicles.
- **Handling:** **SCH772984** is intended for research use only and is not for human consumption [6] [7].

Visualizing **SCH772984**'s Mechanism and Experimental Workflow

The following diagram illustrates the unique mechanism of action of **SCH772984** and a general workflow for its in vivo application via intraperitoneal administration.



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Important Limitations and Future Directions

A critical point from the fundamental pharmacology resource is that **SCH772984 is not active in vivo due to poor exposure levels achieved via oral or intraperitoneal administration** [2]. This stated limitation should be a primary consideration for researchers, as the positive efficacy results from other studies were achieved despite this pharmacokinetic challenge. Subsequent drug development efforts have focused on creating ERK inhibitors with improved pharmacological properties suitable for clinical development, such as MK-8353, which was advanced into clinical trials as an orally administered agent [8].

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